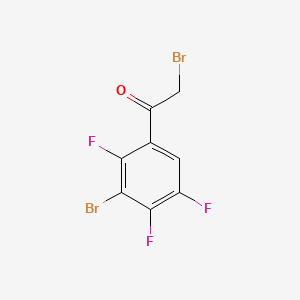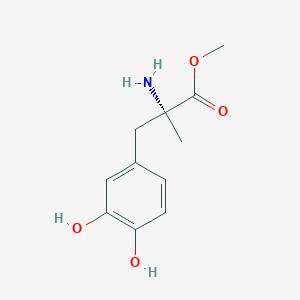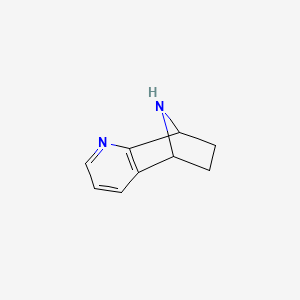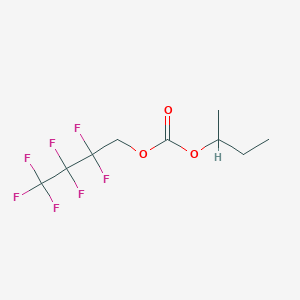![molecular formula C21H25NO B12090205 rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)
rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HW 173 is a chemical compound known for its specific affinity for sigma receptors. It is the (trans)-isomer and has a molecular formula of C21H25NO with a molecular weight of 307.43 . Sigma receptors are involved in various physiological and pathological processes, making HW 173 a compound of interest in scientific research.
Vorbereitungsmethoden
The synthesis of HW 173 involves several steps, typically starting with the preparation of the appropriate precursors. The synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods for HW 173 are not widely documented, but they likely involve standard organic synthesis techniques, including purification and crystallization processes .
Analyse Chemischer Reaktionen
HW 173 undergoes various chemical reactions, including:
Oxidation: HW 173 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert HW 173 into its reduced forms.
Substitution: HW 173 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
HW 173 has several scientific research applications, particularly due to its affinity for sigma receptors:
Chemistry: Used as a reference compound in studies involving sigma receptors.
Biology: Investigated for its role in modulating cellular processes through sigma receptor interaction.
Medicine: Explored for potential therapeutic applications in treating neurological disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sigma receptors
Wirkmechanismus
The mechanism of action of HW 173 involves its interaction with sigma receptors. Sigma receptors are proteins that modulate various cellular functions, including ion channel activity, neurotransmitter release, and cell survival. HW 173 binds to these receptors, influencing their activity and downstream signaling pathways. This interaction can lead to changes in cellular processes, making HW 173 a valuable tool in studying sigma receptor functions .
Vergleich Mit ähnlichen Verbindungen
HW 173 is unique due to its specific affinity for sigma receptors. Similar compounds include:
Haloperidol: An antipsychotic drug that also binds to sigma receptors but has a broader range of targets.
Pentazocine: An analgesic that interacts with sigma receptors but has different pharmacological effects.
DTG (1,3-Di-o-tolylguanidine): A sigma receptor ligand used in research but with different binding properties compared to HW 173. The uniqueness of HW 173 lies in its high specificity and affinity for sigma receptors, making it a preferred choice for studies focused on these receptors
Eigenschaften
Molekularformel |
C21H25NO |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline |
InChI |
InChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3 |
InChI-Schlüssel |
NSGMNJDNHSTYBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)

